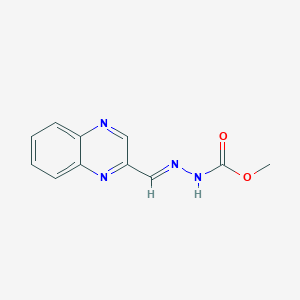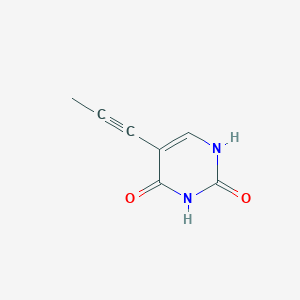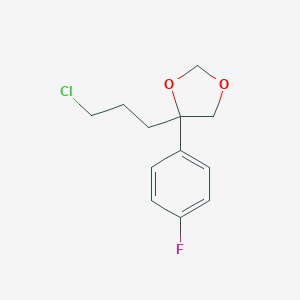
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
概要
説明
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Spectral Investigations
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives have been studied for their structural and spectral properties. Research by S. Viveka et al. (2016) focused on the combined experimental and theoretical studies of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These studies are essential for understanding the molecular structure and chemical behavior of these compounds.
Potential NLO Materials
Research has also explored the potential of pyrazole-4-ethyl carboxylates, closely related to the specified compound, as nonlinear optical (NLO) materials. A study by B. Chandrakantha et al. (2013) synthesized and characterized a novel series of these compounds. They found that specific derivatives exhibit significant nonlinearity, suggesting potential applications in optical limiting technologies.
Synthesis and Applications in Coordination Polymers
The compound and its variants are used in synthesizing coordination polymers. A study by M. Cheng et al. (2017) synthesized isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands from a similar starting material. These ligands were used to assemble coordination polymers with Zn(II) and Cd(II) ions, highlighting the potential for creating diverse metal-organic frameworks.
Electrosynthesis of Chloropyrazolecarboxylic Acids
Electrosynthesis methods have been employed to synthesize 4-chlorosubstituted pyrazolecarboxylic acids. Research by B. V. Lyalin et al. (2009) demonstrated the efficiency of this process, emphasizing the role of substituent structures on the yields. This research aids in developing more efficient synthetic routes for these compounds.
Antioxidant and Antimicrobial Activities
Pyrazole derivatives have been studied for their biological activities. A study by K. Umesha et al. (2009) found that certain derivatives exhibit significant antimicrobial and antioxidant activities. This opens up potential applications in pharmaceutical and health-related fields.
Corrosion Inhibition
Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel. A study by L. Herrag et al. (2007) found that specific compounds effectively reduce the corrosion rate, highlighting an industrial application of these compounds.
Safety and Hazards
作用機序
Target of Action
It is known that this compound is a useful synthetic reagent for the synthesis of antibacterial and antimicrobial compounds .
Mode of Action
As a synthetic reagent, it likely interacts with other compounds to form new structures with antibacterial and antimicrobial properties .
Biochemical Pathways
Given its role in the synthesis of antibacterial and antimicrobial compounds, it may influence pathways related to bacterial growth and survival .
Result of Action
Compounds synthesized using this reagent are known to have antibacterial and antimicrobial effects .
Action Environment
It’s known that it is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It’s stable under normal temperature and pressure .
生化学分析
Biochemical Properties
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial and antimicrobial compounds . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties. The compound’s interaction with these enzymes involves binding to their active sites, leading to enzyme inhibition and subsequent disruption of bacterial growth.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, particularly enzymes. The compound binds to the active sites of enzymes, leading to enzyme inhibition or activation depending on the enzyme’s role in the biochemical pathway . This binding interaction can result in changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the compound can occur, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory properties . At high doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which can have different biological activities and effects on metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is transported across cell membranes by active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and lungs. Its localization and accumulation in these tissues can influence its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
4-chloro-5-ethyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIFVHVBHMNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563848 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127892-62-0 | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol](/img/structure/B144596.png)


![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)



